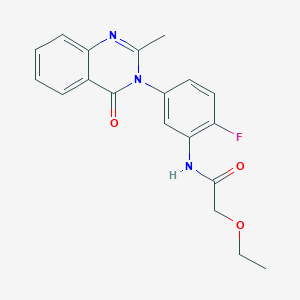
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is a specialized fluorinated compound known for its unique chemical properties. It is often used in various scientific research applications due to its distinctive molecular structure and reactivity.
Méthodes De Préparation
The synthesis of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 2,6-dichlorophenyl compounds with 3,3,3-trifluoropropyl sulfide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets. The compound’s fluorinated and chlorinated groups contribute to its reactivity and ability to interact with various biological and chemical pathways. These interactions can lead to changes in molecular structure and function, which are studied to understand the compound’s effects .
Comparaison Avec Des Composés Similaires
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can be compared with other similar compounds, such as:
- 2,6-Dichlorophenyl 3,3,3-trifluoropropyl ether
- 2,6-Dichlorophenyl 3,3,3-trifluoropropyl amine
- 2,6-Dichlorophenyl 3,3,3-trifluoropropyl ketone These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its sulfide group, which imparts distinct reactivity and potential uses .
Propriétés
IUPAC Name |
1,3-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-6-2-1-3-7(11)8(6)15-5-4-9(12,13)14/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFJDGXHURRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
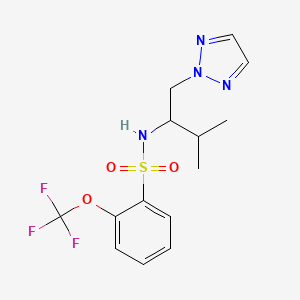
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)
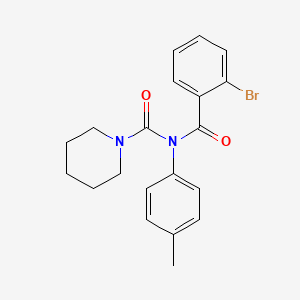
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
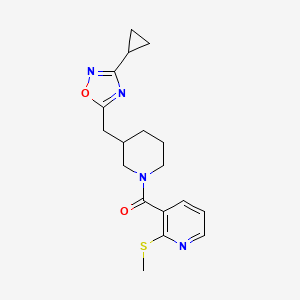
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)
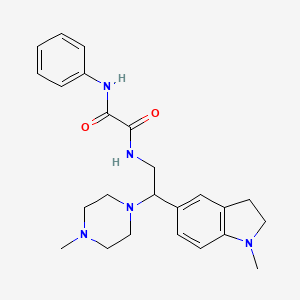
![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)
